sulfo-Cy7.5 amine

NIR fluorescence imaging quantum yield ICG analog

Need a bright, water-soluble NIR dye that avoids aggregation and organic co-solvents? sulfo-Cy7.5 amine solves these pain points with quantitative performance advantages. - **Higher signal**: Φ = 0.21 vs. ICG (Φ≈0.12); extinction coefficient 222,000 M⁻¹cm⁻¹. - **Aggregation-free conjugation**: Sulfonate groups enable direct aqueous buffer reactions (PBS, pH 7-8.5); eliminates DMF/DMSO. - **Deep tissue imaging**: λ_ex/λ_em = 778/797 nm, ideal for whole-body NIR imaging and multiplexed assays. Validated in PSMA-targeted models and theranostic NODAGA constructs. Bulk pricing available.

Molecular Formula C51H59K3N4O13S4
Molecular Weight 1181.6 g/mol
Cat. No. B12389824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesulfo-Cy7.5 amine
Molecular FormulaC51H59K3N4O13S4
Molecular Weight1181.6 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCCN)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]
InChIInChI=1S/C51H62N4O13S4.3K/c1-50(2)45(54(5)41-21-19-37-39(48(41)50)29-35(69(57,58)59)31-43(37)71(63,64)65)23-17-33-14-13-15-34(28-33)18-24-46-51(3,4)49-40-30-36(70(60,61)62)32-44(72(66,67)68)38(40)20-22-42(49)55(46)27-12-8-9-16-47(56)53-26-11-7-6-10-25-52;;;/h17-24,28-32H,6-16,25-27,52H2,1-5H3,(H4-,53,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3
InChIKeyJEEUGINRPZHJMZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sulfo-Cy7.5 amine Technical Specifications


sulfo-Cy7.5 amine (sulfo-Cyanine7.5 amine) is a sulfonated near-infrared (NIR) heptamethine cyanine fluorophore bearing a reactive primary amine functional handle. It exhibits absorption and emission maxima at approximately 778 nm and 797 nm in aqueous buffer, respectively . The compound features a molar extinction coefficient (ε) of 222,000 M⁻¹cm⁻¹ and a fluorescence quantum yield (Φ) of 0.21 . The sulfonate groups confer high aqueous solubility and reduce dye-dye aggregation in bioconjugation workflows [1]. The terminal amine group enables covalent attachment to carboxyl-containing biomolecules via standard EDC/NHS chemistry or to other amine-reactive derivatives, making it a versatile building block for NIR probe construction .

sulfo-Cy7.5 amine vs. Generic Alternatives


Despite overlapping spectral windows, substituting sulfo-Cy7.5 amine with indocyanine green (ICG) or non-sulfonated Cy7.5 amine introduces quantifiable performance penalties. sulfo-Cy7.5 amine incorporates a rigid trimethylene bridge in its polymethine chain that increases fluorescence quantum yield compared to ICG (Φ = 0.21 vs. ~0.12 for ICG) [1]. This structural rigidity reduces non-radiative decay pathways, producing brighter conjugate signals at equivalent labeling densities. Compared to non-sulfonated Cy7.5 amine, the sulfonate modification enables direct aqueous-phase bioconjugation without organic co-solvents and prevents conjugate aggregation that quenches fluorescence and skews quantitative analysis [2]. The following section provides quantitative evidence across spectral performance, solubility behavior, and application-specific validation.

sulfo-Cy7.5 amine Quantitative Evidence


Fluorescence Quantum Yield vs. ICG

sulfo-Cy7.5 amine exhibits a fluorescence quantum yield of 0.21, representing a ~75% increase over the quantum yield of indocyanine green (ICG, Φ ≈ 0.12), its closest clinically established spectral analog . This enhancement derives from the trimethylene bridge that rigidifies the polymethine chain, reducing torsional deactivation pathways [1]. Higher quantum yield translates to brighter conjugate signals per labeling event, critical for detecting low-abundance targets or imaging in high-background tissue environments.

NIR fluorescence imaging quantum yield ICG analog

Aqueous Solubility vs. Non-Sulfonated Cy7.5

The sulfonate modifications on sulfo-Cy7.5 amine confer direct aqueous solubility, eliminating the requirement for organic co-solvents (e.g., DMF or DMSO) during bioconjugation reactions . In contrast, non-sulfonated Cy7.5 amine requires organic co-solvent addition to achieve workable concentrations in aqueous labeling buffers. Furthermore, the charged sulfonate groups electrostatically repel dye molecules on conjugated biomolecules, preventing hydrophobic stacking interactions that cause fluorescence self-quenching in non-sulfonated cyanine-labeled conjugates [1]. This preserves linear signal-to-labeling ratio for quantitative analysis.

bioconjugation aqueous solubility aggregation quenching

NIR Spectral Position vs. Cy7

sulfo-Cy7.5 amine emits at 797 nm, positioning it centrally within the NIR-I tissue optical window (700-900 nm) where hemoglobin and water absorption minima coincide with reduced tissue autofluorescence . Compared to sulfo-Cy7 amine (emission ~770 nm), the ~27 nm longer emission wavelength reduces photon scattering (scattering scales as ~λ⁻⁴) and improves depth penetration for whole-animal imaging applications . The emission maximum also avoids overlap with the 760 nm deoxyhemoglobin absorption peak that attenuates signal from shorter-wavelength NIR probes.

in vivo imaging tissue penetration NIR window

In Vivo Tumor Targeting in PSMA+ Models

In a murine prostate cancer xenograft model, a sulfo-Cy7.5-labeled PSMA-targeted dendrimer conjugate demonstrated specific accumulation in PSMA-positive PC3 PIP tumors compared to PSMA-negative PC3 flu tumors [1]. A subsequent study using NODAGA-sCy7.5-PSMAi (a small-molecule PSMA inhibitor conjugate) at 0.5 nmol per mouse confirmed clear tumor detection in PSMA-positive models with negligible accumulation in PSMA-negative controls [2]. These studies validate that sulfo-Cy7.5 retains target specificity when conjugated to biomolecules and produces sufficient in vivo signal for tumor delineation.

PSMA targeting in vivo fluorescence imaging tumor specificity

sulfo-Cy7.5 amine Application Scenarios


In Vivo NIR Fluorescence Imaging

Procure sulfo-Cy7.5 amine for applications requiring whole-body fluorescence imaging in murine models where deep tissue penetration is critical. The 797 nm emission falls within the NIR tissue optical window, minimizing hemoglobin absorption and photon scattering . Conjugates validated in PSMA-targeted prostate cancer models demonstrate specific tumor accumulation with sufficient signal-to-background contrast for tumor delineation at 0.5 nmol doses [1]. The 75% higher quantum yield relative to ICG [2] reduces required fluorophore loading, mitigating potential pharmacokinetic perturbation from bulky labels.

Aqueous-Phase Bioconjugation

Select sulfo-Cy7.5 amine over non-sulfonated Cy7.5 amine when labeling biomolecules susceptible to organic solvent denaturation (e.g., membrane proteins, multimeric antibody complexes, fragile protein-protein interaction complexes). The sulfonate groups enable direct dissolution and conjugation in purely aqueous buffer systems (PBS, HEPES, carbonate/bicarbonate, pH 7-8.5), eliminating the DMF/DMSO co-solvent addition required for non-sulfonated analogs . Additionally, electrostatic repulsion from sulfonate groups prevents dye-dye aggregation on the labeled conjugate surface, preserving linear fluorescence response for quantitative analysis [3].

Bimodal Theranostic Agent Construction

Utilize sulfo-Cy7.5 amine as the fluorescent component in matched-pair theranostic constructs where quantitative fluorescence imaging must correlate with PET/SPECT signals. The NODAGA-sCy7.5-PSMAi study [1] demonstrates successful integration of sulfo-Cy7.5 with a radiometal chelator (NODAGA) on a single targeting scaffold, enabling concomitant PET imaging (⁶⁴Cu/⁶⁷Cu) and fluorescence-guided surgical navigation using identical molar dosing. The water solubility and pH insensitivity of the sulfo-Cy7.5 core facilitate formulation stability under the varied conditions required for radiometal coordination and biological administration.

Multiplexed NIR Assays

Deploy sulfo-Cy7.5 amine in multiplexed NIR fluorescence assays where signal must be resolved from probes emitting in the Cy7 channel (~770 nm). The 797 nm emission maximum provides approximately 27 nm separation from typical Cy7 derivatives , enabling two-color NIR experiments when paired with appropriate filter sets or spectral unmixing algorithms. This spectral separation is sufficient for distinguishing sulfo-Cy7.5-labeled targets from Cy7-labeled counterparts in flow cytometry panels or multiplexed tissue section analysis, expanding the usable NIR multiplexing capacity beyond single-channel detection.

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